molecular formula C7H7FN2O4S B1444874 N-(4-fluoro-2-nitrophenyl)methanesulfonamide CAS No. 1455435-24-1

N-(4-fluoro-2-nitrophenyl)methanesulfonamide

Cat. No. B1444874
CAS RN: 1455435-24-1
M. Wt: 234.21 g/mol
InChI Key: RJIPYPASXXKNHE-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-nitrophenyl)methanesulfonamide is a chemical compound with the CAS Number: 1455435-24-1 . It has a molecular weight of 234.21 and its IUPAC name is N-(4-fluoro-2-nitrophenyl)methanesulfonamide .


Molecular Structure Analysis

The InChI code for N-(4-fluoro-2-nitrophenyl)methanesulfonamide is 1S/C7H7FN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-(4-fluoro-2-nitrophenyl)methanesulfonamide has a molecular formula of C7H7FN2O4S .

Scientific Research Applications

Synthesis of m-Aryloxy Phenols

N-(4-fluoro-2-nitrophenyl)methanesulfonamide: is utilized in the synthesis of m-aryloxy phenols, which are valuable intermediates in the production of various industrial materials. These compounds serve as antioxidants, ultraviolet absorbers, and flame retardants, enhancing the thermal stability and flame resistance of plastics, adhesives, and coatings .

Radiopharmaceutical Synthesis

This compound plays a crucial role in the indirect radiofluorination of biomolecules, particularly in the synthesis of 4-nitrophenyl activated esters. These esters are used to prepare 18F-labelled acylation synthons, which are essential in positron emission tomography (PET) imaging for detecting physiological processes at the cellular level .

Molecular Shape Analysis

In the field of computational chemistry, N-(4-fluoro-2-nitrophenyl)methanesulfonamide derivatives are analyzed for their molecular shape index. This helps in understanding the planar character of molecules, which is significant for the design of drugs and materials with specific properties .

Surface Engineering

The compound’s derivatives are explored for their flexible chemistry in surface engineering applications. They are used for the immobilization of various biomolecules, including antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers. This is pivotal for the development of rapid diagnostic tools .

Anti-Tumor and Anti-Inflammatory Activities

Research has indicated potential biological activities for derivatives of N-(4-fluoro-2-nitrophenyl)methanesulfonamide , such as anti-tumor and anti-inflammatory effects. These properties are being investigated for the development of new therapeutic agents .

Conducting Polymer Synthesis

Phenol derivatives, including N-(4-fluoro-2-nitrophenyl)methanesulfonamide , are researched for their potential in synthesizing bioactive natural products and conducting polymers. These materials are significant for their electrical conductivity and are used in various electronic devices .

properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIPYPASXXKNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-nitrophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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